EPAC2 vs. EPAC1 Isoform Inhibitory Profile of the 3-Methoxyphenyl Analog (Compound 32)
In a direct head-to-head EPAC enzymatic assay, Compound 32 (NY0561) bearing the 3-methoxyphenyl substituent inhibited EPAC2 with an IC₅₀ of 2.20 µM, which represents a 1.36-fold potency improvement over EPAC1 (IC₅₀ = 3.00 µM) [1]. This isoform bias is inverted relative to the 4-methoxyphenyl regioisomer series, where EPAC1 is typically favored [2], confirming that the meta-methoxy orientation directly influences EPAC2 selective binding.
| Evidence Dimension | EPAC isoform inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | EPAC2 IC₅₀ = 2.20 µM; EPAC1 IC₅₀ = 3.00 µM |
| Comparator Or Baseline | 4-Methoxyphenyl regioisomer class: EPAC1-preferring profile (typical IC₅₀ range 1.5–5 µM for EPAC1) [2] |
| Quantified Difference | 1.36-fold EPAC2/EPAC1 selectivity ratio for the 3-methoxy compound vs. EPAC1-favoring profile for the 4-methoxy series |
| Conditions | In vitro EPAC GEF activity assay; Rap guanine nucleotide exchange factor 3 (EPAC1) and 4 (EPAC2) human recombinant proteins [1] |
Why This Matters
Researchers studying EPAC2-specific cAMP pathways require compounds with demonstrated EPAC2 bias; the 3-methoxy orientation provides a measurable selectivity advantage over the 4-methoxy regioisomer series.
- [1] BindingDB. BDBM517688 (NY0561 | US11124489, Compound 32): EPAC1 IC₅₀ = 3.00E+3 nM; EPAC2 IC₅₀ = 2.20E+3 nM. Assay: Rap GEF activity. Deposited 2022-02-21. View Source
- [2] Ye N, et al. Identification of novel 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide analogues as potent EPAC antagonists. Eur J Med Chem. 2017; 138: 123-137. PMID: 28399451. View Source
